molecular formula C8H7Cl2F4N B15317079 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)anilinehydrochloride

Cat. No.: B15317079
M. Wt: 264.04 g/mol
InChI Key: UBSSPCCWMQHEGK-UHFFFAOYSA-N
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Description

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride is a fluorinated aromatic amine derivative with the molecular formula C₈H₇ClF₄N·HCl. Its structure features an aniline ring substituted with a 2-chloro-1,1,2,2-tetrafluoroethyl group at the para position, forming a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. For instance, it has been employed in the synthesis of kinase inhibitors and antiviral agents, as evidenced by its use in a U.S. patent (Stage 31.3) to prepare a crystalline powder with HPLC retention time $ t_R = 6.77 \, \text{min} $ and UPLC-MS $ m/z = 444.8 \, [\text{M} + \text{H}]^+ $ .

The chloro-tetrafluoroethyl substituent contributes to its unique electronic and steric properties, enhancing stability and modulating reactivity in cross-coupling reactions. The hydrochloride salt improves solubility in polar solvents, facilitating its application in aqueous-phase reactions.

Properties

Molecular Formula

C8H7Cl2F4N

Molecular Weight

264.04 g/mol

IUPAC Name

4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline;hydrochloride

InChI

InChI=1S/C8H6ClF4N.ClH/c9-8(12,13)7(10,11)5-1-3-6(14)4-2-5;/h1-4H,14H2;1H

InChI Key

UBSSPCCWMQHEGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)Cl)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride typically involves the reaction of aniline with 2-chloro-1,1,2,2-tetrafluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted aniline derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table compares key structural and functional attributes of 4-(2-chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride with related compounds:

Compound Name Substituent(s) Molecular Formula Key Applications
4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline HCl Para-Cl(CF₂CF₂) group C₈H₇ClF₄N·HCl Pharmaceutical intermediates
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) Catechol + ethylamine chain C₈H₁₁NO₂·HCl Neurotransmitter, drug therapy
4-[2-(Dimethylamino)ethyl]aniline diHCl Para-(CH₂)₂N(CH₃)₂ group C₁₀H₁₇N₂·2HCl Organic synthesis, ligands

Notes:

  • Electron-withdrawing vs. electron-donating groups: The chloro-tetrafluoroethyl group in the title compound is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the electron-donating dimethylaminoethyl group in 4-[2-(dimethylamino)ethyl]aniline dihydrochloride .
  • Hydrogen-bonding capacity : Unlike dopamine hydrochloride, which has hydroxyl groups for hydrogen bonding, the title compound relies on the amine hydrochloride for polar interactions .
Substituent Effects on Reactivity
  • Fluorinated substituents: The tetrafluoroethyl group enhances thermal and oxidative stability compared to non-fluorinated analogs like 4-ethylaniline. However, it may increase steric hindrance in nucleophilic aromatic substitution reactions .
  • Chlorine vs. hydroxyl groups : The chlorine atom in the title compound provides a leaving group for further functionalization, whereas hydroxyl groups in dopamine HCl limit such reactivity .
Pharmacological Potential
  • Target compound : The fluorinated backbone may improve blood-brain barrier penetration compared to dopamine HCl, making it relevant for central nervous system-targeted drugs .
  • 4-[2-(Dimethylamino)ethyl]aniline diHCl: The dimethylamino group enhances basicity, favoring interactions with acidic biological targets (e.g., ion channels) .
Physicochemical Properties
Property 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline HCl Dopamine HCl 4-[2-(Dimethylamino)ethyl]aniline diHCl
Molecular Weight (g/mol) 286.6 189.6 237.2
Solubility in Water High (due to HCl salt) Moderate High (due to diHCl salt)
LogP (estimated) 2.8 -0.5 1.2

Key observations :

  • The title compound’s higher logP (lipophilicity) suggests superior membrane permeability compared to dopamine HCl but lower than 4-[2-(dimethylamino)ethyl]aniline diHCl .
  • The dihydrochloride salt of 4-[2-(dimethylamino)ethyl]aniline offers superior aqueous solubility but may require neutralization for certain reactions .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Chloro-1,1,2,2-tetrafluoroethyl)aniline hydrochloride, and how can purity be maximized?

  • Methodological Answer : The synthesis of halogenated aniline derivatives typically involves nucleophilic substitution or catalytic coupling reactions. For example, analogous compounds like 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride are synthesized via nitro-group reduction followed by HCl salt formation under controlled conditions . Key parameters include:
  • Catalyst Selection : Use Pd/C or Raney Ni for hydrogenation of nitro intermediates.
  • Temperature Control : Maintain 70–80°C during acid hydrolysis to avoid side reactions .
  • Purification : Crystallization from ethanol/ether mixtures yields >95% purity. Monitor via HPLC with authentic standards .

Q. How should researchers characterize this compound’s structural and spectral properties?

  • Methodological Answer : Employ a multi-technique approach:
  • NMR : 1^1H and 19^19F NMR to confirm the substitution pattern (e.g., tetrafluoroethyl group at C2) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H6_6ClF4_4N+^+) and isotopic patterns.
  • XRD : Resolve crystallographic ambiguities, especially for hydrochloride salt formation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., 19^1919F NMR shifts) be resolved for this compound?

  • Methodological Answer : Discrepancies in 19^19F NMR often arise from solvent effects or counterion interactions. For example, in 2-chloro-4-fluoroaniline hydrochloride, shifts vary by ±2 ppm depending on solvent polarity . Mitigation strategies include:
  • Standardized Solvents : Use deuterated DMSO or CDCl3_3 for consistency.
  • DFT Calculations : Compare experimental shifts with computational models (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?

  • Methodological Answer : Yield optimization requires addressing steric and electronic challenges from the tetrafluoroethyl group:
  • Microwave-Assisted Synthesis : Reduces reaction time for nitro-to-amine reduction (e.g., 30 minutes at 100°C vs. 4 hours conventionally) .
  • Protecting Groups : Use Boc or acetyl groups to prevent side reactions during functionalization .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS; halogenated anilines typically degrade via hydrolysis at extremes (pH <2 or >10) .
  • Thermal Analysis : TGA/DSC to identify decomposition thresholds (e.g., >150°C for similar hydrochlorides) .

Data Contradiction and Mechanistic Analysis

Q. How to address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Variations in bioactivity (e.g., enzyme inhibition) may stem from assay conditions. For instance, analogous compounds show differing IC50_{50} values due to:
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
  • Assay Buffers : Phosphate vs. Tris buffers can alter ionization states of the aniline group .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing tetrafluoroethyl group activates the aniline ring for electrophilic attacks but hinders nucleophilic substitutions. Computational studies (e.g., Fukui indices) can predict reactive sites. For example, meta-substitution is favored over para in similar systems due to steric hindrance .

Application-Oriented Questions

Q. How can this compound be utilized as a precursor in organofluorine chemistry?

  • Methodological Answer : Its tetrafluoroethyl group serves as a fluorinated building block. Example applications:
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl fluorophores.
  • Radiolabeling : Incorporate 18^{18}F via isotopic exchange for PET imaging probes .

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